Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester
Overview
Description
Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester is an organophosphorus compound with significant applications in various fields. It is characterized by the presence of a phosphonic acid group bonded to a phenyl ring and two p-nitrophenyl ester groups. This compound is known for its stability and reactivity, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester can be synthesized through the reaction of phenol with nitric acid. The process involves mixing nitric acid with phenol and heating the mixture. After the reaction, the product is neutralized with a base, and water is evaporated to obtain the final compound . Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound can occur under both acidic and basic conditions, leading to the formation of phosphonic acid and phenol derivatives . Oxidation reactions can be facilitated by reagents such as hydrogen peroxide, resulting in the formation of oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Substitution: Various nucleophiles can be used to substitute the ester groups.
Major Products Formed
The major products formed from the reactions of this compound include phosphonic acid derivatives, phenol derivatives, and various substituted products depending on the reagents used.
Scientific Research Applications
Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, phenyl-, bis(p-nitrophenyl) ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by mimicking the natural substrates of these enzymes. The compound’s ester groups can undergo hydrolysis, releasing active phosphonic acid that interacts with the enzyme’s active site . This interaction can disrupt normal enzyme function and inhibit biological processes.
Comparison with Similar Compounds
Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester can be compared with other similar compounds such as:
Phosphinic acids: Known for their antibacterial activity and use as intermediates in organic synthesis.
Phosphonates: Widely used in medicine for treating viral infections and as CNS therapeutics.
Phosphoric acids: Commonly used in industrial applications and as catalysts in chemical reactions.
The uniqueness of this compound lies in its dual ester groups, which provide distinct reactivity and stability compared to other phosphonic acid derivatives.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for research and industrial purposes
Properties
IUPAC Name |
1-nitro-4-[(4-nitrophenoxy)-phenylphosphoryl]oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N2O7P/c21-19(22)14-6-10-16(11-7-14)26-28(25,18-4-2-1-3-5-18)27-17-12-8-15(9-13-17)20(23)24/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSNPTABRVOQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192127 | |
Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-91-5 | |
Record name | Bis(4-nitrophenyl) P-phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38873-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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